molecular formula C19H22N6O4 B14002334 Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate CAS No. 4788-72-1

Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate

Cat. No.: B14002334
CAS No.: 4788-72-1
M. Wt: 398.4 g/mol
InChI Key: GGLROBWCPVFQKQ-UHFFFAOYSA-N
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Description

Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, an acetyl group, and a tetrahydropteridinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoate ester: This can be achieved by reacting 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst.

    Introduction of the acetyl group: Acetylation of the benzoate ester can be carried out using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the tetrahydropteridinyl moiety: This step involves the reaction of the acetylated benzoate ester with a suitable tetrahydropteridinyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate
  • 4-[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]benzoic acid

Uniqueness

Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.

Properties

CAS No.

4788-72-1

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 4-[acetyl-[2-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)ethyl]amino]benzoate

InChI

InChI=1S/C19H22N6O4/c1-3-29-18(28)12-4-6-14(7-5-12)25(11(2)26)9-8-13-10-21-16-15(22-13)17(27)24-19(20)23-16/h4-7H,3,8-10H2,1-2H3,(H4,20,21,23,24,27)

InChI Key

GGLROBWCPVFQKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC2=NC3=C(NC2)N=C(NC3=O)N)C(=O)C

Origin of Product

United States

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